molecular formula C19H13N3O5 B2900445 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide CAS No. 1251560-72-1

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide

Cat. No. B2900445
CAS RN: 1251560-72-1
M. Wt: 363.329
InChI Key: OFILGONVFBPIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various research fields.

Mechanism of Action

The mechanism of action of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or proteins involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that this compound may have various biochemical and physiological effects. These effects may include anti-inflammatory, antioxidant, and anticancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide in lab experiments include its potential as a drug candidate for the treatment of various diseases. However, the limitations of using this compound include its complex synthesis method and limited availability.

Future Directions

For the study of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide may include further investigation into its mechanism of action, as well as its potential use in the development of new drugs for the treatment of various diseases. Additionally, studies may focus on improving the synthesis method of this compound to increase its availability for research purposes.

Synthesis Methods

The synthesis of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide involves several steps. The initial step involves the synthesis of furan-2-carboxylic acid, which is then reacted with 2-aminonicotinic acid to form 3-(furan-2-yl)-6-oxopyridazin-1(6H)-carboxylic acid. This intermediate is then reacted with 3-acetylcoumarin to form the final product.

Scientific Research Applications

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide has been studied for its potential use in various scientific research applications. One such application is in the field of medicinal chemistry, where this compound has been shown to have potential as a drug candidate for the treatment of various diseases.

properties

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-oxochromen-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5/c23-17(20-14-10-12-4-1-2-5-15(12)27-19(14)25)11-22-18(24)8-7-13(21-22)16-6-3-9-26-16/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFILGONVFBPIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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